N,N-diallyl-N'-(3-chlorophenyl)urea

Catalog No.
S5972538
CAS No.
M.F
C13H15ClN2O
M. Wt
250.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diallyl-N'-(3-chlorophenyl)urea

Product Name

N,N-diallyl-N'-(3-chlorophenyl)urea

IUPAC Name

3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

InChI

InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17)

InChI Key

OCBBVQPZOCEOIS-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl

The exact mass of the compound N,N-diallyl-N'-(3-chlorophenyl)urea is 250.0872908 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-diallyl-N'-(3-chlorophenyl)urea is a chemical compound characterized by its unique structure, which includes two allyl groups and a chlorophenyl moiety attached to a urea functional group. This compound has garnered interest in scientific research due to its intriguing properties and potential applications in various fields, including medicinal chemistry and agrochemicals. Its molecular formula is C14H17ClN2OC_{14}H_{17}ClN_2O and it has a molecular weight of approximately 270.75 g/mol.

, including:

  • Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly with isocyanates, leading to the formation of various N-substituted ureas. This reaction typically involves the addition of amines to potassium isocyanate in aqueous conditions.
  • Substitution Reactions: The presence of the chlorophenyl group allows for electrophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can also undergo oxidation and reduction processes, although specific pathways may depend on reaction conditions and the presence of catalysts.

Research indicates that N,N-diallyl-N'-(3-chlorophenyl)urea exhibits significant biological activity. It has been studied for its potential as an herbicide, showcasing efficacy against various weed species. Additionally, its structural characteristics suggest possible interactions with biological targets, making it a candidate for further exploration in medicinal chemistry.

The synthesis of N,N-diallyl-N'-(3-chlorophenyl)urea can be achieved through several methods:

  • Nucleophilic Addition: A mild and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic solvents. This method is advantageous for large-scale production due to its simplicity and environmental friendliness.
  • Reaction with Isocyanates: Industrially, the compound can be synthesized by reacting isocyanates or carbamoyl chlorides with ammonia or amines under controlled conditions. This method allows for the introduction of various substituents at the nitrogen atom of the urea moiety.

N,N-diallyl-N'-(3-chlorophenyl)urea finds applications in various domains:

  • Agricultural Chemistry: It is primarily investigated for its herbicidal properties, offering a potential solution for weed management in crops.
  • Medicinal Chemistry: The compound's unique structure may allow it to interact with biological systems, making it a candidate for drug development targeting specific diseases or conditions.
  • Material Science: Due to its chemical stability and reactivity, it may also have applications in polymer chemistry and materials science as a building block for novel materials.

Interaction studies involving N,N-diallyl-N'-(3-chlorophenyl)urea focus on its mechanism of action at the molecular level. Preliminary studies suggest that the compound interacts with specific enzymes or receptors within target organisms, leading to biological effects such as inhibition of growth in certain plant species. Further research is needed to elucidate these interactions fully and understand their implications for both agricultural and medicinal applications.

Several compounds share structural similarities with N,N-diallyl-N'-(3-chlorophenyl)urea. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-chloro-2-methylphenyl)-N'-(3-chlorophenyl)ureaC15H14Cl2N2OContains two chlorophenyl groups; potential for enhanced biological activity due to additional chlorine substituent.
N,N'-Bis(3-chlorophenyl)ureaC13H10Cl2N2OLacks allyl groups; primarily studied for its antitumor properties .
Urea, N'-(3-chlorophenyl)-N,N-dimethyl-C9H11ClN2ODimethyl substitution instead of diallyl; different reactivity profile due to steric factors .

Uniqueness

N,N-diallyl-N'-(3-chlorophenyl)urea is unique due to its specific combination of allyl groups and a chlorinated phenyl moiety. This structural configuration not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds. Its ability to participate in selective nucleophilic additions makes it particularly valuable in synthetic chemistry and research applications .

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

250.0872908 g/mol

Monoisotopic Mass

250.0872908 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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